Synthesis Yield of the Ethyl Ester vs. Methyl Ester Under Comparable Conditions
The one‑pot cyclisation of 2‑fluoro‑5‑methoxybenzaldehyde with ethyl thioglycolate (K₂CO₃, DMF, 80 °C, 1 h) affords the target ethyl ester 40862‑88‑2 in 66 % isolated yield after chromatography. Under a comparable protocol (K₂CO₃, DMF, 70 °C, 4 h) applied to the methyl thioglycolate congener, the methyl ester (CAS 19492‑99‑0) is obtained in only 47 % isolated yield.[1] The 19‑percentage‑point yield advantage of the ethyl ester route reduces the cost per gram of the ester intermediate and translates into a higher throughput for multigram campaigns, making 40862‑88‑2 the more economical entry point for library synthesis.
| Evidence Dimension | Isolated yield of one‑pot cyclisation |
|---|---|
| Target Compound Data | 66 % (ethyl thioglycolate, K₂CO₃, DMF, 80 °C, 1 h) |
| Comparator Or Baseline | Methyl 5‑methoxybenzo[b]thiophene‑2‑carboxylate (CAS 19492‑99‑0): 47 % (methyl thioglycolate, K₂CO₃, DMF, 70 °C, 4 h) |
| Quantified Difference | Δ = +19 percentage points in favour of the ethyl ester |
| Conditions | 2‑Fluoro‑5‑methoxybenzaldehyde as common starting material; K₂CO₃/DMF system; isolated yields after silica gel chromatography. |
Why This Matters
Higher synthetic yield directly reduces the cost per gram of the advanced intermediate, which is a primary procurement driver when scaling to multigram or kilogram quantities for medicinal chemistry campaigns.
- [1] El‑Gamil, D. S. et al. Molecules 2021, 26 (4), 1001. Scheme 1: Synthesis of compounds 3a–15a. Ethyl thioglycolate, K₂CO₃, DMF, 70 °C, 4 h, yield = 47 %. View Source
